4-({[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine
CAS No.: 851129-60-7
Cat. No.: VC4569028
Molecular Formula: C15H17N3O4S
Molecular Weight: 335.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851129-60-7 |
|---|---|
| Molecular Formula | C15H17N3O4S |
| Molecular Weight | 335.38 |
| IUPAC Name | 1-morpholin-4-yl-2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
| Standard InChI | InChI=1S/C15H17N3O4S/c19-14(18-6-8-20-9-7-18)11-23-15-17-16-13(22-15)10-21-12-4-2-1-3-5-12/h1-5H,6-11H2 |
| Standard InChI Key | OHXINDAOODDWOR-UHFFFAOYSA-N |
| SMILES | C1COCCN1C(=O)CSC2=NN=C(O2)COC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Physicochemical Properties
The compound’s molecular formula is C₁₅H₁₇N₃O₄S, with a molecular weight of 335.38 g/mol. Its IUPAC name, 1-morpholin-4-yl-2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone, reflects the integration of three key moieties:
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1,3,4-Oxadiazole ring: A five-membered heterocycle known for metabolic stability and bioactivity.
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Phenoxymethyl group: Enhances lipophilicity and target binding via π-π interactions.
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Morpholine-acetyl linkage: Contributes to solubility and potential interactions with biological membranes .
| Property | Value |
|---|---|
| CAS No. | 851129-60-7 |
| Molecular Formula | C₁₅H₁₇N₃O₄S |
| Molecular Weight | 335.38 g/mol |
| SMILES | C1COCCN1C(=O)CSC2=NN=C(O2)COC3=CC=CC=C3 |
| InChI Key | OHXINDAOODDWOR-UHFFFAOYSA-N |
The compound’s solubility and stability data remain unreported, necessitating further experimental characterization.
Synthesis and Optimization Strategies
Core Synthetic Pathways
The synthesis of 4-({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine typically involves multistep reactions:
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Formation of 1,3,4-Oxadiazole Ring:
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Functionalization with Morpholine:
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The thiol group undergoes nucleophilic substitution with chloroacetyl morpholine, forming the thioether linkage. This step often employs polar aprotic solvents like dimethylformamide (DMF) and bases such as triethylamine to drive the reaction.
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Alternative Methodologies
Recent advances in oxadiazole synthesis offer potential optimizations:
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Photocatalytic Cyclization: Eosin-Y catalyzed oxidative cyclization under visible light enables rapid synthesis of 2-amino-1,3,4-oxadiazoles (94% yield) . Adapting this method could streamline the oxadiazole core formation.
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Pd-Catalyzed Annulations: Palladium-mediated reactions between isocyanides and hydrazides provide regioselective access to disubstituted oxadiazoles .
Biological Activities and Mechanisms
Anticancer Activity
1,3,4-Oxadiazoles are potent telomerase and thymidine phosphorylase inhibitors:
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Telomerase Inhibition: Analogous compounds like 2-(2,3-Dihydrobenzo[b][1, dioxin-6-yl)-5-(2-methylbenzylthio)-1,3,4-oxadiazole exhibited IC₅₀ = 1.27 µM against HepG2 cells .
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Thymidine Phosphorylase Inhibition: Bis-indolyl oxadiazoles demonstrated 6–9-fold higher activity than 7-deazaxanthin, a reference drug .
Antioxidant Properties
The phenoxymethyl group may confer radical scavenging activity by stabilizing phenolic radicals, as seen in compounds with EC₅₀ values < 50 µM in DPPH assays.
Pharmacological and Therapeutic Implications
Druglikeness and ADMET Profile
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Lipophilicity: Calculated LogP ≈ 2.1 (estimated via fragment-based methods) suggests moderate blood-brain barrier permeability.
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Metabolic Stability: The morpholine ring may resist oxidative metabolism, enhancing half-life compared to aliphatic amines.
Target Prediction and Molecular Docking
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Kinase Inhibition: Molecular docking studies of analogous oxadiazoles reveal strong binding to EGFR (ΔG = −9.2 kcal/mol) and VEGFR-2 (ΔG = −8.7 kcal/mol) .
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Telomerase Binding: The thioacetyl moiety may chelate Mg²⁺ ions in the telomerase active site, disrupting processivity .
Data Tables and Comparative Analysis
Table 1: Synthetic Methods for 1,3,4-Oxadiazole Derivatives
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization of Hydrazides | CS₂, KOH, ethanol, reflux | 70–85 | |
| Photocatalytic | Eosin-Y, CBr₄, visible light | 90–94 | |
| Pd-Catalyzed Annulation | Pd(OAc)₂, toluene, O₂ | 80–88 |
Table 2: Biological Activities of Analogous Compounds
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